2-(Benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione
Description
2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with a unique structure that includes benzylamino, dimethyl, and phenyl groups attached to a dihydronaphthalene-1,4-dione core
Properties
Molecular Formula |
C25H21NO2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(benzylamino)-6,7-dimethyl-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H21NO2/c1-16-13-20-21(14-17(16)2)25(28)23(26-15-18-9-5-3-6-10-18)22(24(20)27)19-11-7-4-8-12-19/h3-14,26H,15H2,1-2H3 |
InChI Key |
PKSHECLXAUOVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzylamino Group: This step often involves the nucleophilic substitution of a halogenated precursor with benzylamine.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Benzylamine, methyl iodide (CH3I), bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a multi-target-directed ligand for treating diseases like Alzheimer’s. It exhibits inhibitory activity against enzymes such as acetylcholinesterase and β-secretase.
Materials Science: Its unique structure makes it a candidate for developing novel organic materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets can provide insights into its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s research, it inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of amyloid plaques, respectively . These interactions help in modulating neurotransmitter levels and reducing plaque formation, potentially alleviating symptoms of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLAMINO)-2-HYDROXYALKYLISOINDOLINE-1,3-DIONES: These compounds share the benzylamino group and have been studied for their multi-target activity against Alzheimer’s disease.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structure and exhibit a wide range of pharmacological activities.
Uniqueness
2-(BENZYLAMINO)-6,7-DIMETHYL-3-PHENYL-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific combination of functional groups and its potential multi-target activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
